
4-Cyano-2-cyclopropoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-2-cyclopropoxybenzoic acid is an organic compound with the molecular formula C11H9NO3 It is characterized by the presence of a cyano group (-CN) and a cyclopropoxy group (-O-C3H5) attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-cyclopropoxybenzoic acid typically involves the following steps:
Formation of the cyclopropoxy group: This can be achieved through the reaction of cyclopropanol with an appropriate halogenating agent to form cyclopropyl halide.
Introduction of the cyano group: This step involves the nitration of a suitable precursor, such as 2-cyclopropoxybenzoic acid, using a nitrating agent like sodium cyanide or potassium cyanide under controlled conditions.
Final assembly: The cyano and cyclopropoxy groups are then introduced onto the benzoic acid core through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyano-2-cyclopropoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 2-cyclopropoxybenzylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or cyclopropoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
4-Cyano-2-cyclopropoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Cyano-2-cyclopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The cyclopropoxy group may influence the compound’s overall conformation and binding affinity to its targets.
Comparaison Avec Des Composés Similaires
4-Cyano-2-cyclopropoxybenzoic acid can be compared with other similar compounds, such as:
4-Cyano-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of a cyclopropoxy group.
4-Cyano-2-ethoxybenzoic acid: Similar structure but with an ethoxy group instead of a cyclopropoxy group.
4-Cyano-2-propoxybenzoic acid: Similar structure but with a propoxy group instead of a cyclopropoxy group.
These compounds share the cyano group but differ in the nature of the alkoxy substituent, which can influence their chemical properties and reactivity.
Propriétés
Formule moléculaire |
C11H9NO3 |
|---|---|
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
4-cyano-2-cyclopropyloxybenzoic acid |
InChI |
InChI=1S/C11H9NO3/c12-6-7-1-4-9(11(13)14)10(5-7)15-8-2-3-8/h1,4-5,8H,2-3H2,(H,13,14) |
Clé InChI |
FYQGQRWKKLPYGZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=C(C=CC(=C2)C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


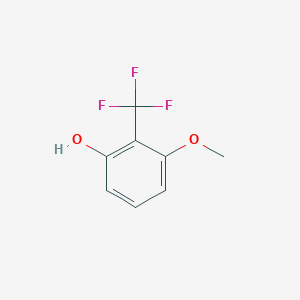
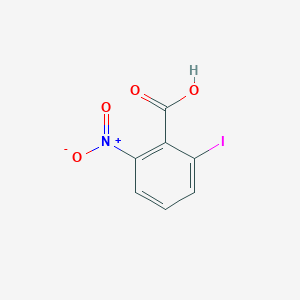

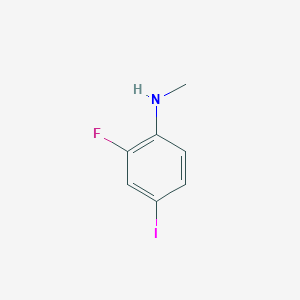
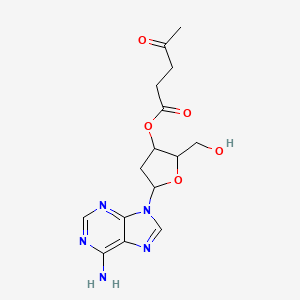
![2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoylamino]hexanoic acid](/img/structure/B15093333.png)
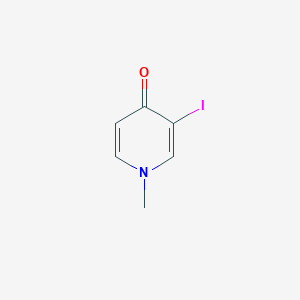
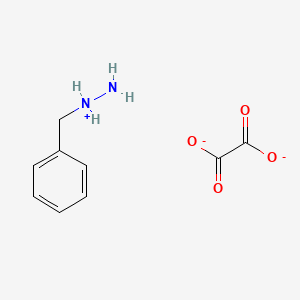
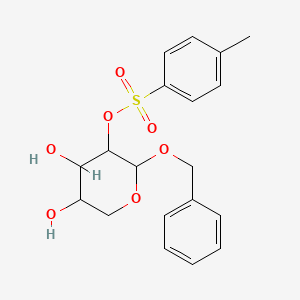


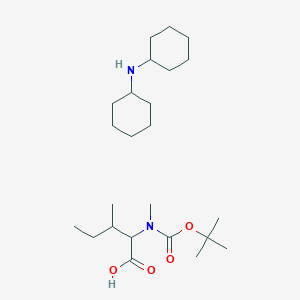
amine](/img/structure/B15093383.png)
![3-[2-[2-[2-[2-[2-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B15093394.png)
